![molecular formula C28H34N6O5 B1193262 Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]- CAS No. 1176758-04-5](/img/structure/B1193262.png)
Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]-
Overview
Description
Otaplimastat is a matrix metalloproteinase inhibitor.
Scientific Research Applications
Synthesis of Quinazolinone Derivatives
Acetamide derivatives, such as N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, have been synthesized as novel peptidomimetic building blocks. These compounds, developed from N-(4-oxocyclohexyl)acetamide, serve as precursors for further chemical transformations, showcasing their utility in the synthesis of complex organic molecules (Marinko et al., 2000).
Neuroprotective Effects
SP-8203, a derivative of acetamide and quinazolinyl, derived from earthworm extracts, has been shown to block N-methyl-(D)-aspartate (NMDA) receptor-mediated excitotoxicity. This compound exhibits neuroprotective effects by preventing Ca²⁺ influx through NMDA receptors, thus reducing neuronal death in ischemic brain injury and improving cognitive impairment in rats (Noh et al., 2011).
Anticonvulsant Activity
Several studies have explored the anticonvulsant activities of acetamide derivatives. For instance, 2-(4-oxo-2-thioxo-1,4-dihydro-3(2 H )-quinazolinyl)-acetamides, synthesized by reacting appropriate amines with quinazolinylacetic acid, demonstrated moderate anticonvulsant effects in pentylenetetrazole-induced seizure models in mice. These studies offer insights into structure-activity relationships and potential therapeutic applications (Bunyatyan et al., 2020).
Potential Anticancer Agents
Novel acetamide derivatives, especially those incorporating quinazolinone structures, have been investigated for their anticancer properties. Synthesis of these compounds involves complex organic reactions, and their cytotoxic activities have been evaluated against various cancer cell lines. The results indicate their potential as leads for developing new anticancer drugs (Hassanzadeh et al., 2019).
properties
IUPAC Name |
N-[3-(2,4-dioxo-1H-quinazolin-3-yl)propyl]-N-[4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propylamino]butyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O5/c1-20(35)32(17-9-19-34-26(37)22-11-3-5-13-24(22)31-28(34)39)16-7-6-14-29-15-8-18-33-25(36)21-10-2-4-12-23(21)30-27(33)38/h2-5,10-13,29H,6-9,14-19H2,1H3,(H,30,38)(H,31,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZBPVOSFYUHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCNCCCN1C(=O)C2=CC=CC=C2NC1=O)CCCN3C(=O)C4=CC=CC=C4NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]- | |
CAS RN |
1176758-04-5 | |
Record name | Otaplimastat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176758045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SP-8203 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11670 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OTAPLIMASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE03B60KA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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